Bathophenanthroline is a well-known chelating agent, meaning it can form strong, stable complexes with metal ions. This property makes it highly valuable in various analytical and separation techniques. For instance, it is widely used in:
Bathophenanthroline can act as a ligand in various catalytic reactions, enabling the activation and transformation of various substrates. Some examples include:
Bathophenanthroline finds application in material science due to its ability to interact with various materials and influence their properties. Some examples include:
Bathophenanthroline, chemically known as 4,7-diphenyl-1,10-phenanthroline, is an organic compound with the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol. It is characterized by its rigid and planar structure, which consists of a phenanthroline core with two phenyl groups attached at the 4 and 7 positions. This compound is notable for its high ionization potential and wide energy gap, making it a valuable material in various electronic applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Research indicates that Bathophenanthroline exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes such as CYP1A2 and CYP3A4. This inhibition can affect drug metabolism in biological systems, making Bathophenanthroline significant in pharmacological studies. Furthermore, its interaction with metal ions can also influence biological processes, potentially leading to applications in biochemistry and medicinal chemistry .
Bathophenanthroline can be synthesized through various methods. One common synthesis route involves the condensation of o-phenylenediamine with 3-chloropropiophenone. This method typically yields Bathophenanthroline with high purity levels. Other synthetic approaches include:
Bathophenanthroline's unique combination of structural rigidity, electron transport properties, and biological activity distinguishes it from these similar compounds, making it particularly valuable in electronic and biochemical applications .
Studies have shown that Bathophenanthroline interacts significantly with various metal ions, forming stable complexes that can be analyzed using spectroscopic methods. Its ability to selectively bind certain metals makes it useful for detecting and quantifying metal ions in environmental samples or biological systems. Additionally, its inhibitory effects on cytochrome P450 enzymes suggest potential interactions with pharmaceuticals that could alter drug efficacy or toxicity .
Bathophenanthroline belongs to a class of compounds known as phenanthrolines. Other similar compounds include:
Compound | Structure Characteristics |
Purity >98.0%
Physical Description Off-white powder; [Alfa Aesar MSDS]
XLogP3 5.7
Hydrogen Bond Acceptor Count 2
Exact Mass 332.131348519 g/mol
Monoisotopic Mass 332.131348519 g/mol
Heavy Atom Count 26
Appearance
Powder
UNII
4A2B091F0G
Related CAS
68399-83-7 (sulfate[1:1])
MeSH Pharmacological Classification
Indicators and Reagents
Other CAS
68309-97-7
1662-01-7 Wikipedia
Bathophenanthroline
General Manufacturing Information
1,10-Phenanthroline, 4,7-diphenyl-: ACTIVE
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2): INACTIVE Dates
Modify: 2023-08-15
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem
Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016 Explore Compound TypesGet ideal chemicals from 750K+ compounds
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